5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide
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Overview
Description
5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide is a complex organic compound with a unique structure that combines elements of benzopyran and pyridine
Preparation Methods
The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers are exploring its potential therapeutic effects and mechanisms of action .
Mechanism of Action
The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets .
Comparison with Similar Compounds
Properties
CAS No. |
889879-72-5 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1-oxidochromeno[2,3-b]pyridin-1-ium-5-one |
InChI |
InChI=1S/C14H11NO4/c1-8-3-5-10-13(16)11-7-9(18-2)4-6-12(11)19-14(10)15(8)17/h3-7H,1-2H3 |
InChI Key |
PZFAXJMIXQEEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)OC)[O-] |
Origin of Product |
United States |
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